molecular formula C13H18BrNO2 B13920820 4-(4-Bromo-3-methoxyphenoxy)-1-methylpiperidine

4-(4-Bromo-3-methoxyphenoxy)-1-methylpiperidine

Cat. No.: B13920820
M. Wt: 300.19 g/mol
InChI Key: OXAYKSCFOOBCEY-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-methoxyphenoxy)-1-methylpiperidine is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-methoxyphenoxy)-1-methylpiperidine typically involves multiple steps. One common method starts with the bromination of 3-methoxyphenol to produce 4-bromo-3-methoxyphenol . This intermediate is then reacted with 1-methylpiperidine under specific conditions to form the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methoxyphenoxy)-1-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation can produce aldehydes or carboxylic acids .

Scientific Research Applications

4-(4-Bromo-3-methoxyphenoxy)-1-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methoxyphenoxy)-1-methylpiperidine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may also contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bromine atom, a methoxy group, and a piperidine ring.

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

4-(4-bromo-3-methoxyphenoxy)-1-methylpiperidine

InChI

InChI=1S/C13H18BrNO2/c1-15-7-5-10(6-8-15)17-11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8H2,1-2H3

InChI Key

OXAYKSCFOOBCEY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=CC(=C(C=C2)Br)OC

Origin of Product

United States

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